N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Scientific Research Applications
N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Biological Research: It has shown inhibitory activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
Target of Action
The primary targets of N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infectious diseases, and the compound’s interaction with these targets can lead to antimicrobial effects .
Mode of Action
The compound interacts with its microbial targets by inhibiting their growth . This results in the inhibition of microbial growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with microbial growth and proliferation . By inhibiting these pathways, the compound prevents the microbes from multiplying and spreading, thereby exerting its antimicrobial effects . The downstream effects of this action include the reduction of infection and the alleviation of symptoms associated with microbial diseases .
Pharmacokinetics
The bioavailability parameters of similar compounds have been calculated in silico , suggesting that computational methods may be used to predict the ADME properties of this compound.
Result of Action
The primary result of the compound’s action is the inhibition of microbial growth . This leads to a reduction in the severity of microbial infections and an improvement in the patient’s condition . In addition, the compound has shown a moderate antidote effect against the 2,4-D herbicide in laboratory experiments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can introduce various functional groups onto the thienopyridine ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide include other thienopyridine derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and functional groups, which contribute to its unique biological activity and potential therapeutic applications. Its ability to inhibit c-Met kinase with high specificity and potency makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-9-7-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-5-12(8-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLMZDPRPFAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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